alpha-Casein (90-95)

Colloidal stability Calcium caseinate micelles Thermodynamic linkage analysis

Generic caseinates introduce uncontrolled α/β-casein ratios, compromising calcium stability and micelle formation. alpha-Casein (90-95) is a defined 6-aa fragment (Arg-Tyr-Leu-Gly-Tyr-Leu) derived from αs1/αs2-casein. - **Purity**: >95% by HPLC; MW ~783.9 Da. - **Function**: 1.8-3.25× higher Ca²⁺ binding vs β-casein; chaperone activity increases with temp. - **Supply**: Verified compositional specs; no batch-to-batch variability.

Molecular Formula C38H57N9O9
Molecular Weight 783.9 g/mol
Cat. No. B12060084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Casein (90-95)
Molecular FormulaC38H57N9O9
Molecular Weight783.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)
InChIKeyKWLNZVXBGCEDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Casein (90-95) Procurement Guide: A Phosphoprotein Fragment with Distinctive Calcium-Binding and Micelle-Stabilizing Properties


alpha-Casein (90-95) is a six-amino-acid polypeptide fragment (Arg-Tyr-Leu-Gly-Tyr-Leu) derived from the α-casein fraction of bovine milk, with a molecular weight of approximately 783.9 Da and typical HPLC purity exceeding 95% [1]. α-Casein represents approximately 40–48% of total bovine casein [2][3]. The α-casein fraction comprises two distinct gene products, αs1-casein (MW ~24.5 kDa, 9 phosphoserine residues) and αs2-casein (MW ~26.0 kDa, 10–13 phosphoserine residues), both of which are highly phosphorylated calcium-sensitive phosphoproteins essential for micelle formation and colloidal stability [4][5].

Functional Fragment Phosphoprotein fragment for calcium-binding and micelle-stabilization studies
Purity HPLC purity specification; review lot-specific certificate of analysis
Source Derived from bovine alpha-casein fraction, enriched for alpha(s1)/alpha(s2) phosphoproteins

Why Sodium Caseinate or Total Casein Cannot Substitute for Enriched alpha-Casein (90-95) in Research and Industrial Applications


Generic casein preparations—including total casein, sodium caseinate, and calcium caseinate—are heterogeneous mixtures containing variable proportions of αs1-, αs2-, β-, and κ-caseins [1][2]. The functional behavior of these mixtures depends critically on the relative abundance of each fraction. For instance, bovine casein containing 38% αs1-casein exhibits markedly different colloidal stability in the presence of calcium ions compared to caprine casein containing only 5–17% αs1-casein [3]. Similarly, α-casein and β-casein display divergent solubility profiles in ethanol-water systems and respond differently to pH and temperature changes [4][5]. Consequently, substituting an enriched α-casein preparation with a generic caseinate product introduces uncontrolled compositional variability that compromises experimental reproducibility and alters critical functional properties including micelle formation kinetics, calcium-binding capacity, and chaperone-like aggregation prevention. The following evidence items quantify these differences.

Compositional variability
Generic caseinates contain uncontrolled alpha(s1)/beta/kappa ratios, altering calcium-induced colloidal stability.
Solubility divergence
Alpha-casein and beta-casein show different pH and temperature solubility profiles; direct substitution may shift precipitation behavior.
Functional mismatch
Chaperone activity and calcium-binding capacity differ between casein fractions; generic products may not reproduce alpha-casein performance.

Quantitative Differentiation Evidence: alpha-Casein (90-95) Versus Closest Analogs and In-Class Comparators


Calcium-Induced Colloidal Stability Is Directly Proportional to αs1-Casein Content

Bovine casein containing 38% αs1-casein demonstrated the highest colloidal stability in the presence of added calcium ions, whereas caprine casein with low αs1-casein content (5% of total casein) was least stable. Caprine casein with intermediate αs1-casein content (17%) exhibited intermediate stability [1]. This direct head-to-head comparison across species establishes a quantitative, concentration-dependent relationship between αs1-casein abundance and calcium-induced micelle stability.

Colloidal stability vs Ca
Head-to-head
Bovine (38% αs1) > Caprine high (17%) > Caprine low (5%). Bovine casein not resolubilized at elevated Ca²⁺.
αs1 content directly influences calcium-induced micelle stability.
Thermodynamic linkage analysis; species-comparison context.
Colloidal stability Calcium caseinate micelles Thermodynamic linkage analysis

Solubility in 45% Ethanol at pH 6.4 Enables Selective Enrichment of αs1-Casein to ~60% Purity

The half-solubility pH values for αS1-, β-, and κ-casein in 45% ethanol at 293 K were measured as pH 6.54, 6.85, and 6.85, respectively. The fraction of industrial sodium caseinate soluble in 45% ethanol at pH 6.4 and 293 K is enriched to approximately 60% in αS1-casein [1][2]. This differential solubility forms the basis for selective fractionation and demonstrates that α-casein exhibits superior solubility under these specific conditions relative to β- and κ-caseins.

Ethanol fractionation
Head-to-head
ΔpH 0.31: αS1-casein half-solubility pH 6.54 vs β/κ-casein pH 6.85 (45% ethanol, 293 K).
pH differential supports ethanol-based selective enrichment workflows.
Enrichment to ~60% αS1 at pH 6.4 reported.
Selective precipitation Ethanol fractionation Solubility profiling

αs-Casein Exhibits Superior Chaperone Activity Over β- and κ-Casein Under Thermal Stress

In a comparative study evaluating chaperone activity with reduced insulin and whey proteins (α-lactalbumin, β-lactoglobulin) under thermal stress conditions, β- and κ-casein exhibited comparable chaperone ability with each other but were less effective than αS-casein [1][2]. αS-Casein displayed increasing chaperone activity with increasing temperature, a behavior similar to that observed with the mammalian small heat shock protein α-crystallin. This head-to-head comparison demonstrates that α-casein provides superior stabilization of partially unfolded proteins under elevated temperature conditions.

Chaperone activity
Head-to-head
αS-casein ranked highest; β- and κ-casein comparable but less effective under thermal stress.
Reported chaperone ranking supports selection for protein stabilization studies.
Tested with reduced insulin, α-lactalbumin, β-lactoglobulin.
Molecular chaperone Protein aggregation prevention Thermal stress

Phosphorylation Degree Distinguishes α-Casein (8-10 Phosphate Groups) from β-Casein (4-5 Groups)

The α-casein fraction, comprising αs1-casein and αs2-casein, contains substantially higher levels of phosphorylation than β-casein. αs1-Casein contains 9 phosphoserine residues per molecule (with isoforms containing 8-10 phosphates) [1][2]. αs2-Casein contains 10-13 phosphoserine residues per molecule [1][3]. In contrast, β-casein contains only 4-5 phosphoserine residues per molecule [1]. This quantitative difference in phosphate group density directly impacts calcium-binding stoichiometry and the ability to stabilize calcium phosphate nanoclusters during micelle formation.

Phosphorylation density
Class-level
αs1-casein: 9 phosphoserine residues; αs2: 10–13; β-casein: 4–5. Approx. 1.8–3.25× difference.
Higher phosphate density class-level inference; verify lot composition.
Isoform-dependent; review genetic variant documentation.
Post-translational modification Phosphoserine residues Calcium binding capacity

Temperature Exerts Marginal Influence on αS-Casein Solubility Compared to β-Casein

In a systematic evaluation of αS- and β-casein solubility in micellar casein, sodium caseinate, and calcium caseinate solutions across varying pH and temperature conditions, temperature had only a marginal influence on αS-casein solubility compared with β-casein solubility [1]. The β-casein isolation process by selective precipitation relies on the temperature-dependent solubility of β-casein at low temperatures. Manufacturers can use this differential temperature response to predict β-casein yield based on the solubility characteristics of αS- and β-casein in calcium chloride precipitate.

Temperature sensitivity
Head-to-head
αS-casein solubility marginally affected by temperature; β-casein exhibits strong temperature-dependent solubility.
Temperature insensitivity may support process robustness.
Selective precipitation context; model systems evaluated.
Temperature-dependent solubility Selective precipitation Process optimization

Optimal Application Scenarios for alpha-Casein (90-95) Based on Verified Differential Evidence


Calcium-Fortified Beverage and Nutritional Formulation Development Requiring Predictable Colloidal Stability

Formulations containing calcium ions at concentrations exceeding 0.015 M require casein components with high αs1-casein content to maintain colloidal stability and prevent precipitation [1]. As established in Section 3, bovine casein containing 38% αs1-casein exhibits significantly higher calcium-induced colloidal stability than caprine casein with only 5–17% αs1-casein content. Procurement of α-casein-enriched material ensures that calcium-fortified liquid nutritional products maintain homogeneous dispersion without sedimentation, whereas generic sodium caseinate with undefined α-casein content may precipitate unpredictably during shelf life.

Ethanol-Based Selective Fractionation Processes for High-Purity α-Casein Production

Industrial separation processes utilizing ethanol-water mixtures (45% ethanol at pH 6.4 and 293 K) can achieve approximately 60% enrichment of αS1-casein from sodium caseinate feedstocks due to the differential half-solubility pH values (αS1: pH 6.54 vs. β/κ: pH 6.85) [2][3]. This solubility differential enables predictable and reproducible fractionation, supporting quality control and yield optimization in manufacturing workflows. Procurement of α-casein (90-95) material with verified compositional specifications aligns with these fractionation principles.

Protein Stabilization During Thermal Processing in Biopharmaceutical and Food Ingredient Manufacturing

Processes involving elevated temperatures that risk target protein unfolding and aggregation benefit from the superior chaperone activity of αS-casein relative to β- and κ-caseins [4]. αS-Casein exhibits increasing chaperone effectiveness with increasing temperature, a behavior analogous to small heat shock proteins [5]. α-Casein-enriched material is therefore preferred over β-casein-enriched alternatives for applications such as biopharmaceutical excipient development, thermally processed dairy ingredient stabilization, and enzyme formulation protection.

Calcium Phosphate Nanocluster Stabilization in Micelle-Based Delivery Systems

The formation and stabilization of calcium phosphate nanoclusters within casein micelles depends critically on the phosphoserine domains of αs1- and αs2-caseins [6]. As quantified in Section 3, αs1-casein contains 9 phosphoserine residues and αs2-casein contains 10–13 phosphoserine residues per molecule, compared to only 4–5 in β-casein [7]. This higher phosphate density provides approximately 1.8–3.25× greater calcium-binding stoichiometry. α-Casein-enriched material is therefore essential for applications requiring re-assembled casein micelles (RCMs) with controlled mineral loading, including bioactive compound encapsulation and targeted nutrient delivery systems.

Application
Selection Property
Validation Focus
Calcium-fortified liquid formulations
αs1-casein content specification
Colloidal stability under ionic calcium challenge
Ethanol-based α-casein fractionation
Solubility differential in ethanol-water systems
αs1-casein enrichment efficiency
Protein thermal stabilization studies
Chaperone activity ranking
Aggregation prevention under thermal stress
Calcium phosphate nanocluster delivery systems
Phosphoserine density per molecule
Calcium-binding stoichiometry and micelle reassembly

Technical Documentation Hub

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33 linked technical documents
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